molecular formula C8H10N2O2S B3130598 6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid CAS No. 343791-95-7

6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid

Cat. No. B3130598
CAS RN: 343791-95-7
M. Wt: 198.24 g/mol
InChI Key: KSSNVBBTRGJKHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid (DHPPA) is a synthetic analog of the naturally occurring thiazolopyrimidine compound, which is found in various species of mushrooms and plants. It has been studied extensively for its potential use in a variety of scientific research applications, including biochemical and physiological effects, drug synthesis and delivery, and disease treatment. In

Scientific Research Applications

6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid has been studied extensively for its potential use in a variety of scientific research applications. It has been used in the synthesis of drugs, as a drug delivery system, and in the treatment of diseases. It has also been studied for its potential use in the synthesis of peptides, proteins, and nucleic acids. Additionally, it has been used as a tool to study the structure and function of enzymes and other proteins.

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid is not yet fully understood. However, it is believed to act as an agonist of the G-protein-coupled receptor (GPCR) family of proteins. This means that it binds to the receptor and activates its associated signaling pathways. It is also believed to interact with other proteins, such as kinases and phosphatases, to regulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to have a variety of effects on cells, including the modulation of cell proliferation, differentiation, and migration. It has also been shown to have anti-inflammatory and anti-cancer effects. Additionally, it has been shown to modulate the activity of various enzymes, including those involved in the metabolism of drugs and hormones.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid in laboratory experiments is its low toxicity. It has been shown to be non-toxic to cells and has been used successfully in a variety of cell culture and animal models. Additionally, it is relatively easy to synthesize and has a high purity, making it suitable for use in a variety of laboratory experiments. However, it is important to note that this compound is a synthetic compound and its properties may vary depending on the synthesis method used.

Future Directions

Given the potential of 6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid, there are a number of future directions that could be explored. These include further research into its mechanism of action, its potential use in drug synthesis and delivery, and its potential use in disease treatment. Additionally, research into its biochemical and physiological effects could be further explored, as well as its potential use in the synthesis of peptides, proteins, and nucleic acids. Finally, further research into its advantages and limitations for laboratory experiments could be conducted.

properties

IUPAC Name

2-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c11-7(12)4-6-5-13-8-9-2-1-3-10(6)8/h5H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSNVBBTRGJKHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C2N(C1)C(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid
Reactant of Route 2
6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid
Reactant of Route 3
6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid
Reactant of Route 4
6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid
Reactant of Route 5
6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid
Reactant of Route 6
Reactant of Route 6
6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid

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